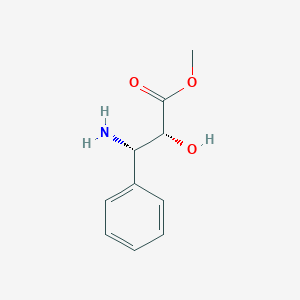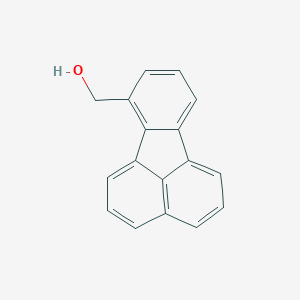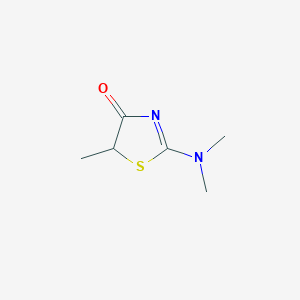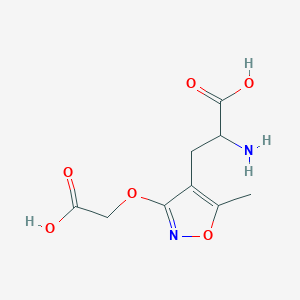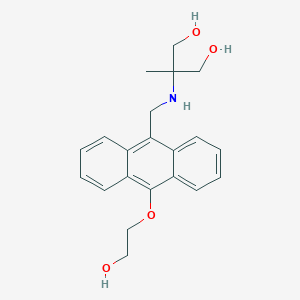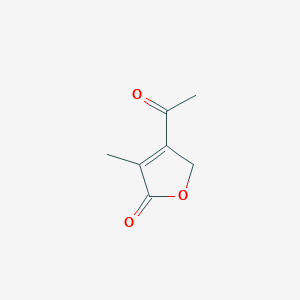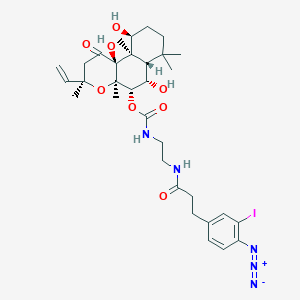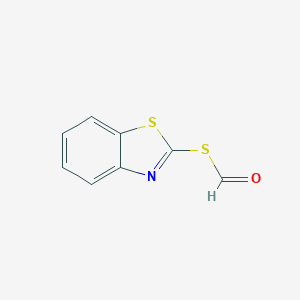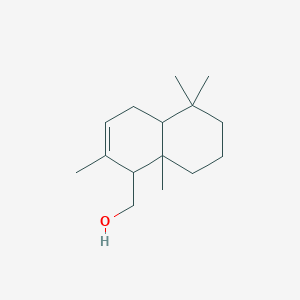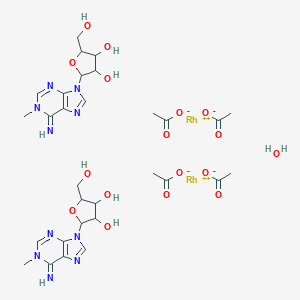
Tkbma-Rh2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tkbma-Rh2 is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of ginsenoside Rh2, which is a natural compound found in ginseng. Tkbma-Rh2 is synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
Tkbma-Rh2 exerts its effects through various mechanisms. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Tkbma-Rh2 has been found to protect against oxidative stress by increasing the activity of antioxidant enzymes. It also has a positive effect on cognitive function by increasing the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Tkbma-Rh2 has been found to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and improve cognitive function. Tkbma-Rh2 has also been found to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
Tkbma-Rh2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of Tkbma-Rh2 is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
The potential applications of Tkbma-Rh2 are vast, and there are several future directions for research. One area of research is the development of Tkbma-Rh2 as a therapeutic agent for cancer treatment. Another area of research is the use of Tkbma-Rh2 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of Tkbma-Rh2 and its potential applications in agriculture.
In conclusion, Tkbma-Rh2 is a promising compound that has potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action and physiological effects have been studied in detail. Tkbma-Rh2 has several advantages for lab experiments, and there are several future directions for research.
Synthesis Methods
Tkbma-Rh2 is synthesized through a multi-step process that involves the modification of ginsenoside Rh2. The process involves the use of various reagents and solvents, and the final product is purified through chromatography. The synthesis method has been optimized to yield high purity and high yield of Tkbma-Rh2.
Scientific Research Applications
Tkbma-Rh2 has been studied extensively for its potential applications in various fields. In the field of medicine, Tkbma-Rh2 has been found to have anti-tumor, anti-inflammatory, and anti-oxidative properties. It has also been found to improve cognitive function and protect against neurodegenerative diseases. In the field of agriculture, Tkbma-Rh2 has been found to have a positive effect on plant growth and development.
properties
CAS RN |
137021-41-1 |
|---|---|
Product Name |
Tkbma-Rh2 |
Molecular Formula |
C30H44N10O17Rh2 |
Molecular Weight |
1022.5 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;rhodium(2+);tetraacetate;hydrate |
InChI |
InChI=1S/2C11H15N5O4.4C2H4O2.H2O.2Rh/c2*1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;4*1-2(3)4;;;/h2*3-5,7-8,11-12,17-19H,2H2,1H3;4*1H3,(H,3,4);1H2;;/q;;;;;;;2*+2/p-4 |
InChI Key |
ANQJZXBSQMWCRL-UHFFFAOYSA-J |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.O.[Rh+2].[Rh+2] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.O.[Rh+2].[Rh+2] |
synonyms |
tetrakis(mu-aceto)-bis(1-methyladenosine)dirhodium (II) TKBMA-Rh2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




